Mosapride citrate dihydrate - 156925-25-6

Mosapride citrate dihydrate

Catalog Number: EVT-1202161
CAS Number: 156925-25-6
Molecular Formula: C27H37ClFN3O12
Molecular Weight: 650 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mosapride Citrate Dihydrate is a prokinetic agent that selectively binds to 5-HT4 receptors. [, , ] Its principal metabolite demonstrates a high affinity for 5-HT3 receptors, acting as a potent 5-HT3 antagonist. [, , ] This compound plays a significant role in scientific research, particularly in studies focused on gastrointestinal motility and related disorders.

Mechanism of Action

Mosapride Citrate Dihydrate exerts its primary action by selectively binding to 5-HT4 receptors. [, , ] This interaction stimulates the release of acetylcholine in the enteric nervous system, leading to enhanced gastrointestinal motility. Additionally, its primary metabolite acts as a 5-HT3 antagonist, further contributing to its prokinetic effects. [, , ]

Physical and Chemical Properties Analysis
  • Lipophilicity: Mosapride Citrate Dihydrate exhibits pH-dependent lipophilicity. Its lipophilicity increases with increasing pH levels until reaching a pH of 5.5. Beyond this point, changes in pH do not significantly impact its lipophilic behavior. []

  • Dissolution: The dissolution rate of Mosapride Citrate Dihydrate is influenced by factors such as the type and concentration of superdisintegrants used in its formulation. [, , ] Studies have shown that superdisintegrants like Croscarmellose Sodium, Crospovidone, and Sodium Starch Glycolate can enhance the disintegration and dissolution of Mosapride Citrate Dihydrate in orodispersible tablet formulations. [, , ]

  • Solubility: While the provided papers don't offer a precise solubility value, they suggest that Mosapride Citrate Dihydrate's solubility is sufficient for pharmaceutical formulation. [, ]

Applications
  • Orodispersible Tablets: Researchers have investigated the formulation of Mosapride Citrate Dihydrate into orodispersible tablets to potentially enhance patient compliance and convenience. [, , ] Studies have explored the impact of different superdisintegrants on the disintegration and dissolution profiles of these tablets, aiming to achieve rapid drug release in the oral cavity. [, , ]

  • Sustained Release Matrix Tablets: Research has focused on developing sustained-release matrix tablet formulations of Mosapride Citrate Dihydrate to potentially prolong its therapeutic effect and reduce dosing frequency. [, ] Studies have explored the use of hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) in various viscosity grades to control the drug release kinetics and achieve desired dissolution profiles. [, ]

Mosapride

  • Compound Description: Mosapride is a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist [, , ]. It is used to treat gastrointestinal disorders such as gastroesophageal reflux disease (GERD), chronic gastritis, non-ulcer dyspepsia, and diabetic gastropahty [, , ].

Mosapride Citrate Dihydrate Metabolite

  • Compound Description: The principal metabolite of Mosapride Citrate Dihydrate exhibits a high affinity for 5-HT3 receptors, acting as a potent 5-HT3 antagonist [, , ]. This dual action on both 5-HT4 and 5-HT3 receptors contributes to its therapeutic effects in treating gastrointestinal disorders.

5-Hydroxytryptamine (5-HT, Serotonin)

  • Compound Description: 5-HT, commonly known as serotonin, is a neurotransmitter that plays a crucial role in various physiological processes, including gastrointestinal motility [, , ].

Hydroxypropyl Methylcellulose (HPMC)

  • Compound Description: HPMC is a hydrophilic polymer commonly used in pharmaceutical formulations as a matrix forming agent for sustained-release dosage forms [, , ]. Different viscosity grades of HPMC, such as HPMC K4M and HPMC K15M, are used to modulate drug release profiles [, ].
  • Relevance: HPMC was investigated as a key excipient in formulating sustained-release matrix tablets of Mosapride Citrate Dihydrate [, ]. These formulations aimed to achieve controlled drug release over an extended period, potentially improving patient compliance and reducing dosing frequency.

Croscarmellose Sodium (Ac-Di-Sol)

  • Compound Description: Croscarmellose Sodium is a superdisintegrant commonly used in pharmaceutical formulations to facilitate rapid disintegration of tablets in contact with liquid [, , ].
  • Relevance: Croscarmellose Sodium was investigated as a potential superdisintegrant in the formulation of orodispersible tablets of Mosapride Citrate Dihydrate [, , ]. The goal was to achieve fast disintegration in the mouth for improved patient convenience, particularly for those with swallowing difficulties.

Crospovidone (Polyplasdone XL)

  • Compound Description: Similar to Croscarmellose Sodium, Crospovidone is a superdisintegrant frequently incorporated into tablet formulations to enhance disintegration and dissolution [, , ].
  • Relevance: Crospovidone was also studied as a potential superdisintegrant for the development of orodispersible tablets containing Mosapride Citrate Dihydrate [, , ].

Sodium Starch Glycolate (Primojel)

  • Compound Description: Sodium starch glycolate is another widely used superdisintegrant in pharmaceutical tablet formulations, known for its ability to promote rapid disintegration [, , ].
  • Relevance: Researchers explored the use of Sodium Starch Glycolate as a potential superdisintegrant in developing orodispersible tablets of Mosapride Citrate Dihydrate [, , ].

Pantoprazole Sodium Sesquihydrate

  • Compound Description: Pantoprazole Sodium Sesquihydrate is a proton pump inhibitor used to reduce gastric acid production, commonly prescribed for conditions like GERD and peptic ulcers [].
  • Relevance: A spectrophotometric method was developed for the simultaneous estimation of Mosapride Citrate Dihydrate and Pantoprazole Sodium Sesquihydrate in capsule formulations []. This suggests the potential for a combination drug product containing both drugs for treating gastrointestinal disorders.

Celecoxib

  • Compound Description: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). It is used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other conditions [].
  • Relevance: The research paper discussing Celecoxib [] focuses on the development of prolonged-release tablets using cellulose polyacrylic acid-based polymers. While not directly related to Mosapride Citrate Dihydrate, this research highlights advancements in drug delivery systems, particularly for sustained-release formulations, which could potentially be applied to other drugs like Mosapride Citrate Dihydrate to improve their therapeutic profiles.

Properties

CAS Number

156925-25-6

Product Name

Mosapride citrate dihydrate

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;dihydrate

Molecular Formula

C27H37ClFN3O12

Molecular Weight

650 g/mol

InChI

InChI=1S/C21H25ClFN3O3.C6H8O7.2H2O/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10;;/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2

InChI Key

KVKIQHMTGSGTFO-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.